molecular formula C9H6Cl2N2S2 B2404343 (5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine CAS No. 1164529-99-0

(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine

Cat. No.: B2404343
CAS No.: 1164529-99-0
M. Wt: 277.18
InChI Key: BLHGSVBPZBUAOC-XFXZXTDPSA-N
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Description

(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine is a chemical compound known for its unique structure and properties This compound features a dithiazole ring, which is a five-membered heterocycle containing two sulfur atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine typically involves the reaction of 4-chloro-2-methylaniline with various reagents. One common method includes the reaction with paraformaldehyde in toluene to form intermediate compounds, which are then further reacted to produce the final dithiazolimine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the dithiazole ring or the attached phenyl groups.

    Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and solvents like toluene or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine involves its interaction with various molecular targets. The dithiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine and methyl groups may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its dithiazole ring, which imparts unique chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and broadens its range of applications.

Properties

IUPAC Name

4-chloro-N-(4-chloro-2-methylphenyl)dithiazol-5-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S2/c1-5-4-6(10)2-3-7(5)12-9-8(11)13-15-14-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHGSVBPZBUAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C2C(=NSS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine
Reactant of Route 2
(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine
Reactant of Route 3
(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine
Reactant of Route 4
(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine
Reactant of Route 5
(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine
Reactant of Route 6
(5Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine

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